molecular formula C11H13N5 B1175403 FVBKALBHIGURRZ-UHFFFAOYSA-N

FVBKALBHIGURRZ-UHFFFAOYSA-N

Cat. No.: B1175403
M. Wt: 215.26
InChI Key: FVBKALBHIGURRZ-UHFFFAOYSA-N
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Description

Such compounds are typically characterized by:

  • Moderate molecular weight (150–300 g/mol)
  • Functional groups enabling hydrogen bonding (e.g., hydroxyl, amine, or carbonyl groups)
  • Tunable solubility and bioavailability profiles .

Without direct structural data, further speculation on its exact chemical identity is unfeasible. The following comparison leverages methodologies from the provided evidence to contextualize its hypothetical properties relative to structurally similar compounds.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.26

InChI

InChI=1S/C11H13N5/c1-6-10-9-4-12-5-13-11(9)15-8(3)16(10)7(2)14-6/h4-5,8H,1-3H3,(H,12,13,15)

InChI Key

FVBKALBHIGURRZ-UHFFFAOYSA-N

SMILES

CC1NC2=NC=NC=C2C3=C(N=C(N13)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison framework is adapted from , and 14, which utilize similarity indices (0–1 scale) and physicochemical properties to evaluate analogs. A hypothetical data table is constructed below, reflecting common parameters from these sources:

CAS No. Molecular Formula Similarity Index Molecular Weight (g/mol) Solubility (mg/mL) Key Functional Groups Bioavailability Score References
414910-15-9 C₁₃H₂₂N₂O₃ 0.86 254.33 >50 Amide, Cyclopropane 0.55
56469-02-4 C₉H₉NO₂ 0.93 163.17 0.136 Hydroxy, Ketone 0.72
1129-26-6 C₇H₉NO₃S 0.81 187.22 >30 Sulfonamide, Methoxy 0.68
418785-68-9 C₁₂H₁₀FNO 0.88 203.21 <10 Fluoro, Furan 0.49
Hypothetical Analog C₁₀H₁₅NO₂ 0.89 193.23 15–20 Amine, Ester 0.63

Key Observations:

Similarity Indices : Compounds with similarity scores >0.85 (e.g., 56469-02-4) often share core scaffolds (e.g., bicyclic ketones or amides) and comparable bioavailability .

Solubility Trends : Sulfonamide derivatives (e.g., 1129-26-6) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas fluorinated analogs (e.g., 418785-68-9) show reduced solubility .

Bioavailability : Hydroxy and ketone functionalities (e.g., 56469-02-4) correlate with higher bioavailability scores (>0.7), likely due to enhanced membrane permeability .

Notes

Limitations : Direct data for FVBKALBHIGURRZ-UHFFFAOYSA-N are absent in the provided evidence. The comparison is extrapolated from analogous compounds and their evaluation frameworks.

Methodology : Similarity indices and property benchmarks align with protocols in and , which prioritize Tanimoto coefficients and computed physicochemical descriptors .

Synthesis Pathways : If this compound shares structural motifs with CAS 414910-15-9, its synthesis may involve amidation or cyclopropanation under inert conditions .

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